BenchChemオンラインストアへようこそ!

1-(3-phenoxypropyl)piperidine

Physicochemical Profiling CNS Drug Design Scaffold Selection

1-(3-Phenoxypropyl)piperidine (CAS 32599-03-4) is a synthetic small-molecule organic compound with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. Its structure comprises a piperidine ring N-substituted with a 3-phenoxypropyl chain, yielding a moderately lipophilic scaffold (LogP = 2.88, topological polar surface area [tPSA] = 12.47 Ų).

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B4611737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenoxypropyl)piperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-3-8-14(9-4-1)16-13-7-12-15-10-5-2-6-11-15/h1,3-4,8-9H,2,5-7,10-13H2
InChIKeyLIIPUCLIOODWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxypropyl)piperidine (CAS 32599-03-4): Physicochemical Baseline and Core Scaffold Identity for Scientific Procurement


1-(3-Phenoxypropyl)piperidine (CAS 32599-03-4) is a synthetic small-molecule organic compound with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. Its structure comprises a piperidine ring N-substituted with a 3-phenoxypropyl chain, yielding a moderately lipophilic scaffold (LogP = 2.88, topological polar surface area [tPSA] = 12.47 Ų) . This compound is not an approved drug but functions as a critical pharmacophore fragment or synthetic intermediate in multiple therapeutic programs. It has been explicitly identified as the common structural fragment conferring high affinity for the histamine H₃ receptor (H₃R) across structurally diverse ligand series , and its 4-one derivative serves as a privileged AB₂ monomer for synthesizing hyperbranched polymers with 100% degree of branching . These orthogonal utilities—spanning CNS receptor pharmacology and precision polymer chemistry—establish 1-(3-phenoxypropyl)piperidine as a versatile, multi-purpose research chemical rather than a single-target probe.

Why 1-(3-Phenoxypropyl)piperidine Cannot Be Replaced by Generic Piperidine Analogs in Receptor-Targeted and Polymer Research


The 3-phenoxypropyl substitution pattern on the piperidine nitrogen is a non-negotiable structural determinant for target engagement across at least three distinct receptor families—H₃R, sigma-1 (S1R), and nociceptin/orphanin FQ peptide (NOP/ORL1). Literature SAR analyses explicitly identify the 1-(3-phenoxypropyl)piperidine fragment as the conserved pharmacophore that confers nanomolar H₃R affinity, and shortening the linker to a 2-phenoxyethyl chain or relocating the attachment to the piperidine 3-position yields fundamentally different molecular recognition and physicochemical profiles . Furthermore, the ketone derivative 1-(3-phenoxypropyl)piperidine-4-one is uniquely capable of undergoing quantitative self-polycondensation to achieve 100% branched hyperbranched polymers—a reactivity profile absent in unsubstituted piperidine or other N-alkyl piperidine analogs . For procurement decisions, substituting a generic piperidine derivative for 1-(3-phenoxypropyl)piperidine risks loss of validated receptor pharmacology or polymer architectural control, making precise chemical identity verification essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 1-(3-Phenoxypropyl)piperidine vs Closest Structural Analogs


Physicochemical Differentiation: LogP and tPSA Comparison Against 1-(2-Phenoxyethyl)piperidine

Compared with the shorter-chain analog 1-(2-phenoxyethyl)piperidine, 1-(3-phenoxypropyl)piperidine exhibits a lower LogP (2.88 vs 3.26) and a nearly identical tPSA (12.47 vs 12.5 Ų). The 0.38-unit LogP reduction conferred by the additional methylene in the propyl linker translates to moderately lower lipophilicity, which in CNS drug discovery correlates with a reduced likelihood of high tissue distribution and phospholipidosis risk . The identical tPSA of 12.5 Ų for both compounds is well below the 60–70 Ų threshold generally associated with oral CNS penetration, indicating that both scaffolds maintain favourable passive permeability; however, the lower LogP of 1-(3-phenoxypropyl)piperidine may offer a superior developability profile for lead optimization programs targeting CNS receptors .

Physicochemical Profiling CNS Drug Design Scaffold Selection

Scaffold Prevalence in Histamine H₃ Receptor Pharmacology: 1-(3-Phenoxypropyl)piperidine as a Pharmacophoric Fragment

Independent analyses of structurally diverse H₃R antagonist/inverse agonist series have identified the 1-(3-phenoxypropyl)piperidine substructure as a recurrent pharmacophoric element. In Werner et al. (2024), six 1-(3-phenoxypropyl)piperidine derivatives functionalized with a triphenylphosphonium cation all displayed H₃R Ki values in the low-to-moderate two-digit nanomolar range, with compound 6e achieving Ki H₃R = 14.1 nM—comparable to the clinically approved H₃R antagonist/inverse agonist pitolisant . Separately, kojic acid-derived H₃R ligands explicitly employed the 1-(3-phenoxypropyl)piperidine fragment as the core scaffold, yielding compounds with hH₃R Ki values as low as 0.42 nM and histamine N-methyltransferase (HMT) inhibitory IC₅₀ values of ~0.3 µM . In contrast, the positional isomer 3-(3-phenoxypropyl)piperidine (CAS 1219977-32-8), which attaches the phenoxypropyl chain at the piperidine 3-position rather than the nitrogen, is primarily associated with muscarinic antagonist activity and has not been reported to confer the same H₃R affinity profile .

Histamine H₃ Receptor Neurodegenerative Disease Ligand Design

Polymer Synthesis Capability: 100% Degree of Branching Achieved Exclusively with the Piperidine-4-one Derivative

The 4-one derivative, 1-(3-phenoxypropyl)piperidine-4-one, exhibits unique reactivity as an AB₂ monomer in strong acid-mediated self-polycondensation, yielding hyperbranched polymers with a theoretically perfect 100% degree of branching . This architectural perfection was verified by ¹H and ¹³C NMR spectroscopy and is mechanistically enabled by the electrophilicity of the piperidine-4-one ring, which is enhanced by through-space electrostatic repulsion and inductive effects. The N-(3-phenoxypropyl) substituent serves a critical dual role: it provides sufficient electron density to stabilize the reactive intermediate while maintaining solubility during polymerization. By contrast, unsubstituted piperidine-4-one and N-ethylpiperidine-4-one do not produce hyperbranched polymers under identical conditions; the N-ethyl analog was used merely as a kinetic model compound and demonstrated second-order kinetics where the first aromatic substitution is considerably slower than the second, confirming that only the 3-phenoxypropyl-substituted monomer achieves the balanced reactivity required for quantitative branching . Furthermore, switching the acid catalyst from methanesulfonic acid to trifluoromethanesulfonic acid diverts the polymerization pathway, yielding linear rather than hyperbranched polymers .

Hyperbranched Polymer AB₂ Monomer Materials Chemistry

Sigma-1 Receptor Affinity Differentiation: Linker-Length-Dependent Selectivity in 4-Benzyl-Substituted Series

Within the 4-benzylpiperidine chemotype, the 3-phenoxypropyl N-substituent yields a distinct selectivity profile compared to the 2-phenoxyethyl analog. The compound 4-benzyl-1-(3-phenoxypropyl)piperidine (8b) exhibits S1R Ki = 1.1 nM with 80-fold selectivity over S2R (Ki = 88 nM), whereas 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) shows S1R Ki = 0.93 nM with comparable S2R selectivity . Although the S1R affinity difference is minimal (0.93 vs 1.1 nM), the additional methylene in the propyl chain of 8b influences in vivo pharmacological outcomes: in a zebrafish embryo toxicity model, 8b demonstrated a superior safety margin, with 100% embryo survival at 10 µM and lethality observed only at the highest dose of 50 µM, a profile reported as comparable or superior to the reference drug memantine . Moreover, the broader SAR literature on N-arylalkylpiperidines indicates that phenethylpiperidines (2-carbon linker) favour sigma-1 binding, whereas phenylpropylpiperidines (3-carbon linker) tend to favour sigma-2 binding —making the phenoxypropyl chain (which introduces an ether oxygen) a notable structural hybrid that retains high S1R affinity while potentially modulating the sigma subtype selectivity ratio.

Sigma-1 Receptor Neuroprotection Ligand Selectivity

Scaffold Versatility: ORL1/NOP Agonist Derivatization Enables Pronounced Antinociceptive In Vivo Efficacy

The 3-phenoxypropyl piperidine scaffold serves as the core template for a series of potent, soluble ORL1 (NOP) receptor agonists developed by Organon Laboratories. The most advanced analog, Compound 41, demonstrated antinociceptive efficacy in the mouse formalin paw test with an ED₅₀ of 1.07 µmol/kg following intravenous administration . Subsequent optimization at the N-3 position of the appended benzimidazol-2-one moiety, guided by CoMFA modelling, yielded the triazole derivative (+)-24, which exhibited high-affinity NOP agonist activity and demonstrated both antinociceptive and antiallodynic effects when administered intravenously to rodents . Importantly, these NOP agonists are structurally unrelated to classical opioid receptor (µ, κ, δ) pharmacophores; the 3-phenoxypropyl piperidine core confers NOP selectivity, distinguishing this scaffold from morphinan-, benzomorphan-, or fentanyl-based analgesics and potentially offering a therapeutic profile with reduced respiratory depression and abuse liability .

NOP/ORL1 Receptor Analgesic Discovery In Vivo Pharmacology

Molecular Weight and Ring Substitution Differentiation: 1-Substituted vs 3-Substituted Phenoxypropyl Piperidine Isomers

The positional isomer 3-(3-phenoxypropyl)piperidine (CAS 1219977-32-8), in which the phenoxypropyl chain is attached to the piperidine ring carbon at position 3 rather than to the nitrogen atom, differs from 1-(3-phenoxypropyl)piperidine in both molecular formula and pharmacological profile. The 3-substituted isomer is reported by some vendors with molecular formula C₁₅H₂₁N (MW ~231.34 g/mol) , although other sources cite C₁₄H₂₁NO (MW 219.32 g/mol) matching the N-substituted isomer ; this discrepancy underscores the importance of verifying exact chemical identity during procurement. Pharmacologically, the 3-substituted isomer has been explored primarily as a muscarinic antagonist scaffold for COPD applications, whereas the 1-substituted isomer is validated across H₃R, S1R, and NOP receptor programs . The secondary amine in 3-(3-phenoxypropyl)piperidine (pKa ~10.4, predicted) also confers a different protonation state at physiological pH compared to the tertiary amine in 1-(3-phenoxypropyl)piperidine (pKa ~9.0–9.7, predicted), which influences both receptor binding interactions and synthetic derivatization strategies .

Positional Isomerism Physicochemical Properties Receptor Pharmacology

Procurement-Driven Application Scenarios: Where 1-(3-Phenoxypropyl)piperidine Delivers Verifiable Differentiation


CNS Receptor Ligand Development: H₃R Antagonist/Inverse Agonist Lead Optimization

Medicinal chemistry teams pursuing histamine H₃ receptor antagonists for neurodegenerative or cognitive disorders should prioritize 1-(3-phenoxypropyl)piperidine as the core scaffold. Published data demonstrate that this fragment confers nanomolar H₃R affinity (Ki values down to 0.42 nM) across multiple independent chemotypes, and the scaffold is explicitly recognized as a privileged pharmacophoric element in the H₃R ligand design literature . Unlike generic N-alkyl piperidines, the 3-phenoxypropyl substituent positions the terminal phenyl ring for optimal hydrophobic interactions within the H₃R binding pocket. Procurement of the parent compound enables systematic SAR exploration through facile N-derivatization or piperidine ring functionalization, including the installation of a 4-one handle for further synthetic elaboration.

Precision Polymer Synthesis: Hyperbranched Macromolecules with 100% Degree of Branching

Polymer chemistry groups requiring architecturally perfect hyperbranched polymers should procure 1-(3-phenoxypropyl)piperidine-4-one (the 4-ketone derivative of the target compound). This AB₂ monomer uniquely undergoes quantitative self-polycondensation in methanesulfonic acid to yield polymers with 100% degree of branching, a structural perfection not achievable with other N-substituted piperidine-4-one monomers . The resulting hyperbranched polymers have potential downstream applications in nonlinear optical materials, drug delivery nanocarriers, and gas separation membranes. Researchers may also exploit the acid-dependent switch in polymerization topology (hyperbranched in CH₃SO₃H vs linear in CF₃SO₃H) to access distinct macromolecular architectures from a single monomer source .

Sigma-1 Receptor Agonist Discovery with In Vivo Neuroprotective Endpoints

Neuroscience-focused drug discovery groups investigating S1R agonists for neuroprotection, anti-amnesic effects, or stroke recovery should consider the 4-benzyl-1-(3-phenoxypropyl)piperidine scaffold. The compound 8b (S1R Ki = 1.1 nM, 80-fold selective over S2R) has demonstrated neuroprotective activity against rotenone- and NMDA-induced toxicity in SH-SY5Y neuroblastoma cells, enhanced NGF-induced neurite outgrowth in PC12 cells, and exhibited a favourable in vivo safety profile in a zebrafish embryo model that is benchmarked as comparable or superior to the clinically used neuroprotective agent memantine . The 3-phenoxypropyl linker length is critical for this activity profile, as the corresponding 2-phenoxyethyl analog (6b) shares similar in vitro potency but has not been independently validated for in vivo safety across the same concentration range.

NOP/ORL1 Agonist Analgesic Programs Seeking Non-Opioid Antinociception

Analgesic discovery programs targeting the NOP/ORL1 receptor as a strategy to achieve antinociception without classical opioid side effects (respiratory depression, constipation, abuse potential) can adopt the 3-phenoxypropyl piperidine scaffold as a pharmacologically differentiated starting point. Compound 41, a direct derivative of this scaffold, achieved an ED₅₀ of 1.07 µmol/kg (i.v.) in the mouse formalin paw test, confirming in vivo efficacy . Subsequent CoMFA-guided optimization at Organon produced the triazole (+)-24, a high-affinity NOP agonist with both antinociceptive and antiallodynic effects in rodents following intravenous administration . The structural dissimilarity of this scaffold from µ-opioid chemotypes (morphinans, fentanyls) makes it a compelling procurement choice for laboratories pursuing genuinely novel analgesic mechanisms with reduced safety liability.

Quote Request

Request a Quote for 1-(3-phenoxypropyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.